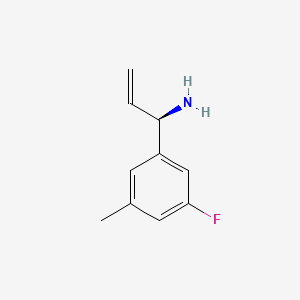
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a specialized organosilicon compound. It is characterized by the presence of a bromine atom, an ethyl group, and a cyclopentene ring, all connected to a tert-butyl dimethylsilane moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-ethylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, resulting in the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylcyclopentene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Various substituted cyclopentene derivatives.
Oxidation: Epoxides and other oxidized cyclopentene derivatives.
Reduction: Ethylcyclopentene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for alcohols in multi-step synthesis.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the cyclopentene ring are key reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties.
Comparison with Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane
Comparison:
- (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but lacks the ethyl group and the cyclopentene ring, making it less versatile in certain synthetic applications.
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane: Contains a diphenylsilane moiety instead of dimethylsilane, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the ethyl group and the cyclopentene ring, which provide additional sites for chemical modification and enhance its utility in organic synthesis.
Properties
Molecular Formula |
C13H25BrOSi |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(3-bromo-2-ethylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H25BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h12H,7-9H2,1-6H3 |
InChI Key |
AHPKWIJQBVBLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


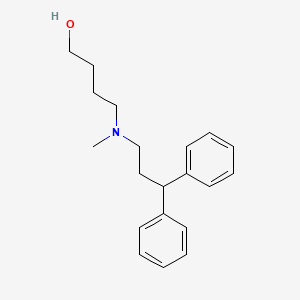
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
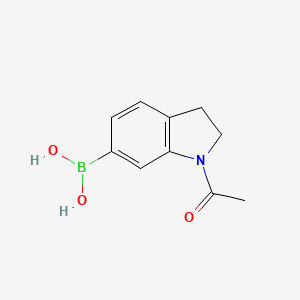
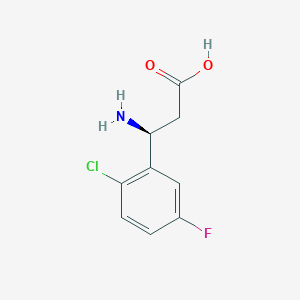


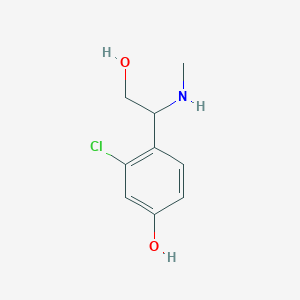
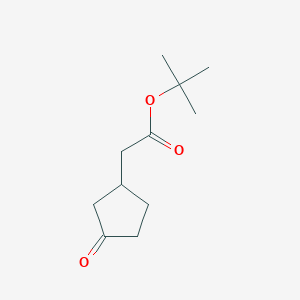

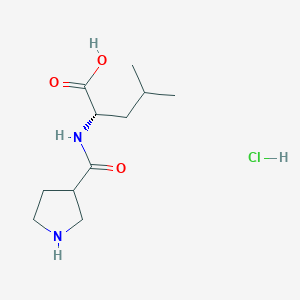
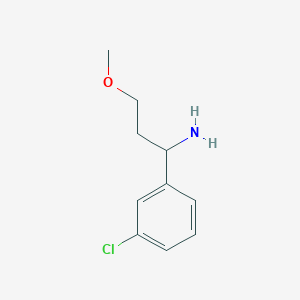
![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
